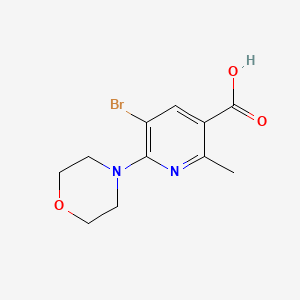
5-Bromo-2-methyl-6-morpholinonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methyl-6-morpholinonicotinic acid is a chemical compound that belongs to the class of brominated nicotinic acids It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a morpholine ring at the 6th position of the nicotinic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-6-morpholinonicotinic acid typically involves the bromination of 2-methyl-6-morpholinonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-methyl-6-morpholinonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Applications De Recherche Scientifique
5-Bromo-2-methyl-6-morpholinonicotinic acid has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and imidazoles, which are important in drug discovery and materials science.
Medicinal Chemistry: Due to its structural similarity to nicotinic acid, it has been explored for its potential medicinal properties, such as enzyme inhibition.
Materials Science: The compound’s unique combination of functional groups makes it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methyl-6-morpholinonicotinic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity and thereby modulating the biochemical pathway involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxynicotinic acid: This compound has a methoxy group instead of a morpholine ring and is used in similar applications, such as organic synthesis and medicinal chemistry.
2-Methyl-6-morpholinonicotinic acid: Lacks the bromine atom but shares the morpholine ring and methyl group, making it a useful intermediate in the synthesis of brominated derivatives.
Uniqueness
5-Bromo-2-methyl-6-morpholinonicotinic acid is unique due to the presence of both a bromine atom and a morpholine ring, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
1443288-75-2 |
|---|---|
Formule moléculaire |
C11H13BrN2O3 |
Poids moléculaire |
301.14 g/mol |
Nom IUPAC |
5-bromo-2-methyl-6-morpholin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O3/c1-7-8(11(15)16)6-9(12)10(13-7)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H,15,16) |
Clé InChI |
UVUJAVRCNMDJRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1C(=O)O)Br)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056661.png)
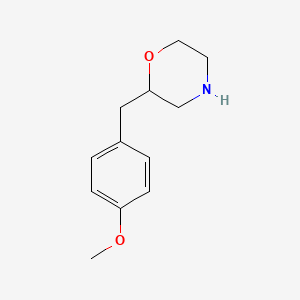

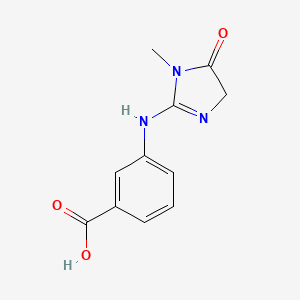

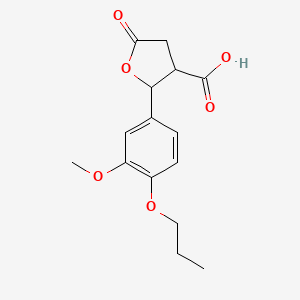
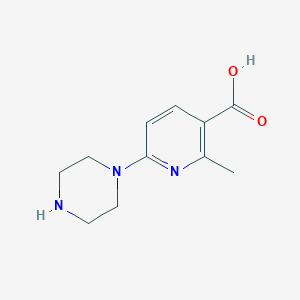
![3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B15056693.png)
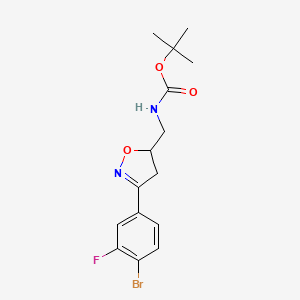




![2-(6-(3,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056719.png)
